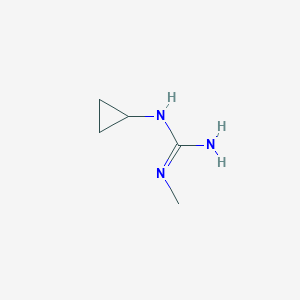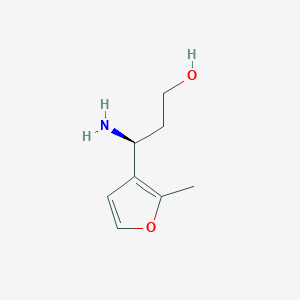![molecular formula C11H11ClN2S B13321833 4-Chloro-2-(2,2-dimethylcyclopropyl)thieno[2,3-d]pyrimidine](/img/structure/B13321833.png)
4-Chloro-2-(2,2-dimethylcyclopropyl)thieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(2,2-dimethylcyclopropyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2,2-dimethylcyclopropyl)thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2,2-dimethylcyclopropyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as thiourea for substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiourea can yield thieno-pyrimidine-4(3H)-thiones .
Scientific Research Applications
4-Chloro-2-(2,2-dimethylcyclopropyl)thieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anti-inflammatory and antitumor activities.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2,2-dimethylcyclopropyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are attributed to the inhibition of certain inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorothieno[3,2-d]pyrimidine: Another thieno[2,3-d]pyrimidine derivative with similar structural features.
Thieno[3,4-b]pyridine Derivatives: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Uniqueness
4-Chloro-2-(2,2-dimethylcyclopropyl)thieno[2,3-d]pyrimidine is unique due to the presence of the 2,2-dimethylcyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C11H11ClN2S |
|---|---|
Molecular Weight |
238.74 g/mol |
IUPAC Name |
4-chloro-2-(2,2-dimethylcyclopropyl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C11H11ClN2S/c1-11(2)5-7(11)9-13-8(12)6-3-4-15-10(6)14-9/h3-4,7H,5H2,1-2H3 |
InChI Key |
QKNBQVTXRCDWTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1C2=NC3=C(C=CS3)C(=N2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



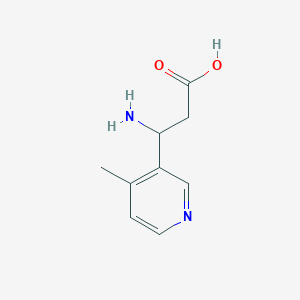
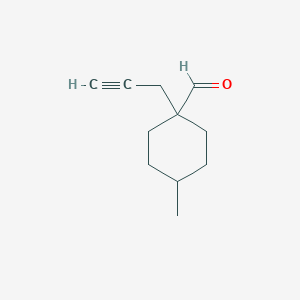
![tert-Butyl (7S,8aS)-6-oxo-7-(prop-2-yn-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13321766.png)

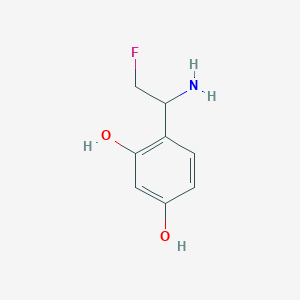
![2-[(1-Phenylethyl)amino]propanoic acid](/img/structure/B13321781.png)
![N-[3-(1H-Imidazol-1-yl)propyl]-3-methylcyclopentan-1-amine](/img/structure/B13321796.png)

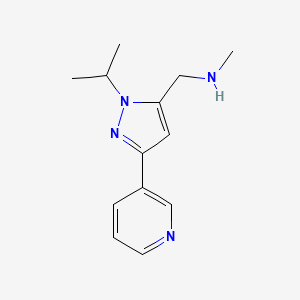
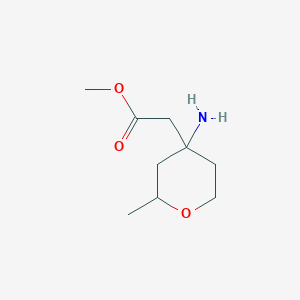
amine](/img/structure/B13321826.png)
